molecular formula C19H21NO4 B2680875 PhAc-D-Tyr(Et)-OH CAS No. 1391415-98-7

PhAc-D-Tyr(Et)-OH

Cat. No.: B2680875
CAS No.: 1391415-98-7
M. Wt: 327.38
InChI Key: JUSANZJOBLZNKU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhAc-D-Tyr(Et)-OH, also known as phenylacetyl-D-tyrosine ethyl ester, is a synthetic peptide derivative. This compound is characterized by the presence of a phenylacetyl group attached to the N-terminal of D-tyrosine, which is further bonded to an ethyl group. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PhAc-D-Tyr(Et)-OH typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of D-tyrosine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester, respectively.

    Phenylacetylation: The protected D-tyrosine is then reacted with phenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the phenylacetyl-D-tyrosine intermediate.

    Esterification: The intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form phenylacetyl-D-tyrosine ethyl ester.

    Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the synthesis in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety for use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

PhAc-D-Tyr(Et)-OH undergoes various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylacetyl-D-tyrosine alcohol.

    Substitution: Various substituted phenylacetyl-D-tyrosine derivatives.

Scientific Research Applications

PhAc-D-Tyr(Et)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular signaling pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.

Mechanism of Action

PhAc-D-Tyr(Et)-OH exerts its effects through various molecular targets and pathways:

    Molecular Targets: It interacts with specific receptors and enzymes involved in cellular signaling.

    Pathways: It modulates pathways related to cell growth, differentiation, and apoptosis, thereby influencing various biological processes.

Comparison with Similar Compounds

PhAc-D-Tyr(Et)-OH can be compared with other similar compounds such as:

    Phenylacetyl-D-tyrosine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Phenylacetyl-L-tyrosine ethyl ester: Similar structure but with L-tyrosine instead of D-tyrosine.

    Phenylacetyl-D-tyrosine: Lacks the ester group, making it less lipophilic.

Uniqueness

This compound is unique due to its specific combination of phenylacetyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

PhAc-D-Tyr(Et)-OH, or phenylacetyl-D-tyrosine ethyl ester, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Protection of Functional Groups : The amino and carboxyl groups of D-tyrosine are protected using groups such as tert-butyloxycarbonyl (Boc).
  • Phenylacetylation : The protected D-tyrosine is reacted with phenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
  • Esterification : The intermediate undergoes esterification with ethanol using an acid catalyst.
  • Deprotection : Finally, the protecting groups are removed to yield this compound .

Chemical Reactions

This compound can undergo various reactions:

  • Oxidation to form phenylacetic acid derivatives.
  • Reduction to produce the corresponding alcohol.
  • Substitution where the ethyl ester group can be replaced with other functional groups .

Biological Mechanisms

This compound interacts with specific molecular targets within cells, influencing various biological pathways:

  • Molecular Targets : It modulates receptors and enzymes involved in cellular signaling .
  • Pathways Affected : The compound is implicated in pathways related to cell growth, differentiation, and apoptosis, which are critical for maintaining cellular homeostasis .

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects across several domains:

  • Cancer Research : Studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways .
  • Neurological Disorders : Its role in modulating neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety .
  • Enzyme Inhibition : As a tyrosinase inhibitor, it shows promise in cosmetic applications for skin depigmentation .

Case Study 1: Inhibition of Tyrosinase Activity

A study explored the inhibitory effects of various compounds on tyrosinase activity, revealing that this compound exhibited significant inhibition compared to standard inhibitors. This suggests its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .

Case Study 2: Cancer Cell Growth Inhibition

Research demonstrated that this compound analogs could effectively inhibit the growth of small cell lung carcinoma cells. The study highlighted the compound's ability to downregulate mutant p53 expression, a common oncogenic pathway .

Comparative Analysis

CompoundBiological ActivityTherapeutic Potential
This compoundTyrosinase inhibitionSkin depigmentation
Phenylacetyl-L-tyrosine ethyl esterLower activity than D-enantiomerPotential anti-cancer properties
Phenylacetyl-D-tyrosineLess lipophilic, lower bioavailabilityLimited therapeutic applications

Properties

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)12-17(19(22)23)20-18(21)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSANZJOBLZNKU-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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